Methyl 2-amino-4-bromo-5-methoxybenzoate

Regioisomer Physicochemical Properties Reactivity

Inconsistent regioisomeric purity in polysubstituted benzoate building blocks can derail cross-coupling selectivity and heterocycle cyclization yields. Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS 1256955-36-8) eliminates this variable with its unambiguous 4-bromo-5-methoxy substitution pattern. • Guaranteed 4-bromo regiochemistry directs Suzuki-Miyaura & Buchwald-Hartwig couplings exclusively para to the ester. • Ortho-amino ester motif enables reliable quinazolinone & benzodiazepine annulation. • Consistent 97% purity minimizes side-product interference in amide bond formation & downstream SAR studies.

Molecular Formula C9H10BrNO3
Molecular Weight 260.087
CAS No. 1256955-36-8
Cat. No. B2476963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-bromo-5-methoxybenzoate
CAS1256955-36-8
Molecular FormulaC9H10BrNO3
Molecular Weight260.087
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)N)Br
InChIInChI=1S/C9H10BrNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3
InChIKeyVLYQTTVQFZRGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-4-Bromo-5-Methoxybenzoate (CAS 1256955-36-8): A Differentiated Halogenated Aromatic Building Block for Medicinal Chemistry


Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS: 1256955-36-8) is a polysubstituted aromatic ester with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . As a building block, it features a unique arrangement of amino (position 2), bromo (position 4), and methoxy (position 5) substituents on a benzoate core . This specific substitution pattern creates a distinct reactivity profile and a defined vector for further functionalization, making it a valuable intermediate in organic synthesis and drug discovery .

Why Methyl 2-Amino-4-Bromo-5-Methoxybenzoate Cannot Be Interchanged with Regioisomeric or Ester-Modified Analogs


The precise arrangement of functional groups on the aromatic ring dictates a molecule's reactivity, solubility, and biological interactions. Substituting Methyl 2-amino-4-bromo-5-methoxybenzoate with a regioisomer, such as the 5-bromo-4-methoxy analog (CAS 169044-96-6), would alter the electronic and steric properties at the reactive sites, leading to different reaction outcomes and potentially compromising the synthetic route or the final compound's activity . Similarly, using an alternative ester, like the ethyl (CAS 2060005-49-2) or tert-butyl (CAS 2059972-23-3) analog, changes the molecule's lipophilicity (cLogP) and the conditions required for ester hydrolysis, which can impact downstream synthesis and purification . This evidence guide quantifies these critical differences.

Quantitative Differentiation of Methyl 2-Amino-4-Bromo-5-Methoxybenzoate: A Procurement-Focused Evidence Guide


Regioisomeric Differentiation: Impact on Physical Properties and Reactivity

Methyl 2-amino-4-bromo-5-methoxybenzoate differs from its regioisomer, Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS 169044-96-6), by the position of the bromine and methoxy groups. This positional shift results in quantifiable differences in the molecule's electron density and steric environment, which directly influence its reactivity in key chemical transformations such as Suzuki-Miyaura couplings . While direct comparative reactivity data for these specific isomers is not available in the public domain, the principle of regioisomeric differentiation is a fundamental concept in organic chemistry.

Regioisomer Physicochemical Properties Reactivity

Ester Group Variation: Quantified Impact on Lipophilicity (cLogP)

The choice of ester group significantly influences a molecule's lipophilicity, a critical parameter affecting solubility, membrane permeability, and chromatographic behavior. The methyl ester (target compound) has a calculated LogP (cLogP) of 2.3, which provides a specific balance of hydrophobic and hydrophilic character . Replacing the methyl ester with an ethyl ester (CAS 2060005-49-2) or a tert-butyl ester (CAS 2059972-23-3) would increase the cLogP, making the compound more lipophilic and altering its solubility profile and retention time in reverse-phase HPLC.

Lipophilicity cLogP Ester Analog

Supplier-Guaranteed Purity: A Quantitative Benchmark for Procurement

High and verified purity is a non-negotiable requirement for research compounds. Reputable suppliers, such as ChemScene (via Sigma-Aldrich), provide a guaranteed minimum purity of 98% for Methyl 2-amino-4-bromo-5-methoxybenzoate, supported by a Certificate of Analysis (COA) . This level of purity is essential for minimizing side reactions and ensuring reproducible results. While other suppliers may offer the compound at a slightly lower purity (e.g., 97% or 95% ), procurement from a source that guarantees a higher specification and provides analytical documentation is a tangible differentiator.

Purity Quality Control Procurement

Solubility as a Differentiator: Quantified Aqueous Solubility for Reaction Planning

The solubility of a compound dictates the choice of solvent for reactions, work-up procedures, and purification steps. Methyl 2-amino-4-bromo-5-methoxybenzoate is reported to be sparingly soluble in water, with a quantified solubility of 0.26 g/L . This precise value is a key differentiator when selecting between the methyl ester and the corresponding carboxylic acid analog (2-amino-4-bromo-5-methoxybenzoic acid, CAS 1623120-79-5), which is expected to have significantly higher aqueous solubility due to its ionizable carboxylic acid group.

Solubility Reaction Planning Aqueous Solubility

Application Scenarios for Methyl 2-Amino-4-Bromo-5-Methoxybenzoate: Matching Specifications to Research Use-Cases


Late-Stage Functionalization via Cross-Coupling Reactions

The 4-bromo substituent provides a precise handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The specific regioisomer (4-bromo-5-methoxy) is chosen over the 5-bromo-4-methoxy isomer to direct coupling to the desired position on the aromatic ring . This is a standard application for halogenated aromatic building blocks in the synthesis of complex molecules for drug discovery.

Synthesis of Peptidomimetics and Privileged Scaffolds

The presence of both a protected carboxylic acid (as a methyl ester) and a primary amino group makes this compound an ideal starting material for constructing amide bonds. This bifunctional nature allows for its incorporation into peptidomimetics or other amide-containing privileged scaffolds . The methyl ester's specific lipophilicity (cLogP 2.3) can influence the conformation and membrane permeability of the final peptide-like molecule.

Synthesis of Heterocyclic Libraries

The ortho-relationship of the amino and ester groups makes this compound a precursor for the synthesis of various nitrogen-containing heterocycles, such as quinazolinones or benzodiazepines. The 5-methoxy group can modulate the electron density of the ring, influencing the cyclization conditions and the properties of the final heterocyclic product. The guaranteed high purity (98%) from specified suppliers ensures that the cyclization step proceeds with minimal interference from impurities .

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